molecular formula C9H9BrN4S B14225529 {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile CAS No. 823816-06-4

{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile

Cat. No.: B14225529
CAS No.: 823816-06-4
M. Wt: 285.17 g/mol
InChI Key: MMCSIAWHMTWTHC-UHFFFAOYSA-N
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Description

{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is a complex organic compound that features a unique structure combining a bromo-thiazole ring with an imidazolidine moiety and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of a thiazole derivative, followed by the introduction of the imidazolidine ring through a cyclization reaction. The final step involves the addition of the acetonitrile group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazole derivative.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile involves its interaction with specific molecular targets. The bromo-thiazole ring can interact with enzymes or receptors, modulating their activity. The imidazolidine moiety may enhance the compound’s binding affinity and specificity, while the acetonitrile group can influence its solubility and stability. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-thiazole: A simpler compound with a similar thiazole ring but lacking the imidazolidine and acetonitrile groups.

    Imidazolidine-2-ylidene acetonitrile: Lacks the bromo-thiazole ring but shares the imidazolidine and acetonitrile moieties.

Uniqueness

{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

823816-06-4

Molecular Formula

C9H9BrN4S

Molecular Weight

285.17 g/mol

IUPAC Name

2-[1-[(2-bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene]acetonitrile

InChI

InChI=1S/C9H9BrN4S/c10-9-13-5-7(15-9)6-14-4-3-12-8(14)1-2-11/h1,5,12H,3-4,6H2

InChI Key

MMCSIAWHMTWTHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=CC#N)N1)CC2=CN=C(S2)Br

Origin of Product

United States

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